molecular formula C11H12O3 B8542621 (6-Methoxy-2H-3-chromenyl)methanol

(6-Methoxy-2H-3-chromenyl)methanol

Cat. No. B8542621
M. Wt: 192.21 g/mol
InChI Key: HOLMTQJJYPAMDJ-UHFFFAOYSA-N
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Description

(6-Methoxy-2H-3-chromenyl)methanol is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methoxy-2H-3-chromenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxy-2H-3-chromenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Methoxy-2H-3-chromenyl)methanol

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(6-methoxy-2H-chromen-3-yl)methanol

InChI

InChI=1S/C11H12O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-5,12H,6-7H2,1H3

InChI Key

HOLMTQJJYPAMDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.5 g (12.13 mmol) of the acid obtained in Step A in 30 ml of anhydrous tetrahydrofuran is cooled to −16° C.; 2.5 ml (18.2 mmol) of triethylamine are then added dropwise to the medium. After 10 minutes of stirring, 1.98 g (18.2 mmol) of ethyl chloroformate are slowly added to the reaction mixture. The solution is stirred under argon for 3 hours, the salts are filtered off and then the filtrate is cooled to −16° C. 1.84 g (48.5 mmol) of sodium borohydride are added to the medium all at once; 10 ml of methanol are then added very slowly to the solution. After 2 hours of stirring at −16° C., the reaction mixture is hydrolysed with a saturated solution of ammonium chloride; the aqueous phase is then extracted with ethyl acetate. The organic phase, dried over magnesium sulphate and then filtered, is concentrated under reduced pressure. The allyl alcohol of the title is obtained pure in the form of a yellow oil after passage over a silica column (eluant: AcOEt/PE: 30/70 then 50/50).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Quantity
2.5 mL
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reactant
Reaction Step Two
Quantity
1.98 g
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reactant
Reaction Step Three
Quantity
1.84 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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